(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 865834-28-2
VCID: VC11683984
InChI: InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+
SMILES: CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

CAS No.: 865834-28-2

Cat. No.: VC11683984

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one - 865834-28-2

Specification

CAS No. 865834-28-2
Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+
Standard InChI Key JVAVHLRWDFCJIK-VQHVLOKHSA-N
Isomeric SMILES CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
SMILES CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Canonical SMILES CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₈H₁₈O₃, a molecular weight of 282.33 g/mol, and an exact mass of 282.1256 g/mol. The IUPAC name specifies the (2E) configuration, indicating the trans arrangement of substituents around the double bond. Key structural elements include:

  • 3,4-Dimethoxyphenyl group: Enhances lipophilicity and electron density, influencing binding to hydrophobic pockets in enzymes .

  • 3-Methylphenyl group: Contributes steric bulk and modulates electronic effects .

  • α,β-Unsaturated ketone: Serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets .

Table 1: Comparative Structural Data of Related Chalcones

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneC₁₈H₁₈O₃282.333,4-OCH₃; 3-CH₃
1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneC₂₃H₂₆O₆422.453,4-OCH₃; 3,4,5-OCH₃
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneC₁₇H₁₆O₂252.314-OCH₃; 4-CH₃

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 3-methylacetophenone under mild conditions . A typical procedure includes:

  • Dissolving equimolar amounts of aldehyde and ketone in ethanol.

  • Adding aqueous potassium hydroxide (60%) at 5–10°C to initiate enolate formation .

  • Stirring for 2–3 hours at room temperature, followed by acidification with HCl to precipitate the product .

Reaction Equation:

3,4-Dimethoxybenzaldehyde+3-MethylacetophenoneKOH/EtOH(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one+H2O\text{3,4-Dimethoxybenzaldehyde} + \text{3-Methylacetophenone} \xrightarrow{\text{KOH/EtOH}} \text{(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one} + \text{H}_2\text{O}

Table 2: Synthesis Conditions and Yields

CatalystSolventTemperature (°C)Yield (%)Reference
NaOHEthanol5–1098
KOHEthanol2094

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).

  • ¹H NMR (CDCl₃): δ 7.8–8.1 (d, 1H, vinyl H), δ 6.7–7.5 (m, aromatic H), δ 3.8–3.9 (s, 6H, OCH₃), δ 2.4 (s, 3H, CH₃).

  • MS (ESI+): m/z 283.13 [M+H]⁺.

Solubility and Stability

  • Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water.

  • Melting Point: 210–212°C (decomposition observed above 220°C).

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In screens against neutrophil-mediated inflammation, chalcones with 3,4-dimethoxy groups inhibited superoxide (SO) anion production with IC₅₀ values of 6.52 ± 0.57 μM . The mechanism involves:

  • NADPH Oxidase Inhibition: Blocking assembly of the oxidase complex in neutrophils .

  • Elastase Suppression: Reducing elastase release by 40–60% at 10 μM .

Table 3: Biological Activity of Selected Chalcones

CompoundIC₅₀ (SO Inhibition)Elastase Inhibition (%)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one6.52 ± 0.57 μM45 ± 3.2
1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one8.21 ± 0.89 μM52 ± 4.1

Applications and Future Directions

Drug Development

The compound’s dual inhibition of inflammatory mediators positions it as a candidate for:

  • Rheumatoid Arthritis: Targeting neutrophil infiltration in synovial fluid .

  • Oncology: Adjuvant therapy to enhance chemosensitivity.

Synthetic Modifications

Future studies should explore:

  • Heteroaryl Substitutions: Replacing phenyl groups with pyridine or thiophene to improve bioavailability.

  • Prodrug Formulations: Masking the ketone group to reduce off-target reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator